molecular formula C12H7Cl2N3O2S B1402707 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1346447-19-5

4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1402707
M. Wt: 328.2 g/mol
InChI Key: BJPGOHDUNIUCSD-UHFFFAOYSA-N
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Description

“4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the empirical formula C12H7Cl2N3O2S . It is a solid substance . The SMILES string for this compound is Clc1cc2c(Cl)ncnc2n1S(=O)(=O)c3ccccc3 .


Molecular Structure Analysis

The molecular weight of “4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is 328.17 . The InChI key for this compound is BJPGOHDUNIUCSD-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Tricyclic Compounds: A study by Mittal et al. (2011) focused on the synthesis of various substituted tricyclic compounds, including derivatives of 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. These compounds were evaluated for their antimicrobial properties against several bacterial and fungal species, demonstrating significant anti-bacterial and anti-fungal activities (Mittal, Sarode, & Vidyasagar, 2011).

Interaction Studies

  • Reaction with Glycine Esters: Zinchenko et al. (2018) investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. The study found that derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine were produced, highlighting the compound's potential in synthesizing biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Biological Evaluation

  • Dihydrofolate Reductase Inhibitors: A study by Gangjee et al. (2005) synthesized derivatives of 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as potential inhibitors of dihydrofolate reductase, targeting antitumor applications. The compounds demonstrated varying degrees of effectiveness, with certain derivatives being marginally active as dihydrofolate reductase inhibitors (Gangjee, Jain, & Queener, 2005).

Chemoselective Reactions

  • Chemoselectivity with Amines: Baiazitov et al. (2013) described the chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, demonstrating selectivity influenced by steric and electronic factors. This study adds to the understanding of the chemical behavior of this compound class, particularly in relation to amines (Baiazitov et al., 2013).

Nonlinear Optical Material Study

  • Structural and Spectroscopic Analysis: Murthy et al. (2019) synthesized and analyzed 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a potential nonlinear optical material. The study used spectroscopic methods and DFT calculations, revealing insights into the material's linear and nonlinear optical properties, which are pertinent for applications in optical devices (Murthy et al., 2019).

Safety And Hazards

This compound has been classified as Acute Tox. 4 Oral according to the GHS07 classification . The signal word for this compound is “Warning” and it has hazard statement H302 . It belongs to storage class code 11, which is for combustible solids .

properties

IUPAC Name

7-(benzenesulfonyl)-4,6-dichloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2S/c13-10-6-9-11(14)15-7-16-12(9)17(10)20(18,19)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPGOHDUNIUCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190111
Record name 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1346447-19-5
Record name 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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